molecular formula C12H12N4O2 B12484485 ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate

ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate

Cat. No.: B12484485
M. Wt: 244.25 g/mol
InChI Key: QVTWOUSPRQFLHE-UHFFFAOYSA-N
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Description

Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Amines derived from the azo group.

    Substitution: Carboxylic acids from the ester group.

Scientific Research Applications

Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The azo group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Metronidazole: A bactericidal agent with an imidazole ring.

    Omeprazole: An antiulcer agent featuring an imidazole ring.

Uniqueness

Ethyl 4-[(1E)-2-(1H-imidazol-2-yl)diazen-1-yl]benzoate is unique due to the presence of both an imidazole ring and an azo group, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

ethyl 4-(1H-imidazol-2-yldiazenyl)benzoate

InChI

InChI=1S/C12H12N4O2/c1-2-18-11(17)9-3-5-10(6-4-9)15-16-12-13-7-8-14-12/h3-8H,2H2,1H3,(H,13,14)

InChI Key

QVTWOUSPRQFLHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=NC=CN2

Origin of Product

United States

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